molecular formula C11H11NO B1656729 (2-Methylquinolin-3-yl)methanol CAS No. 53936-95-1

(2-Methylquinolin-3-yl)methanol

Cat. No.: B1656729
CAS No.: 53936-95-1
M. Wt: 173.21 g/mol
InChI Key: NJEKQDADEISXFB-UHFFFAOYSA-N
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Description

“(2-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 53936-95-1. It has a molecular weight of 173.21 . The compound is stored at room temperature and has a purity of 95%. It appears as a powder .


Synthesis Analysis

There are numerous synthesis protocols reported in the literature for the construction of quinoline, the core structure of “this compound”. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The IUPAC name of “this compound” is the same as its common name. The InChI code for this compound is 1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3 .


Chemical Reactions Analysis

Quinoline, the core structure of “this compound”, is known to undergo a variety of chemical reactions. These include condensation reactions, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature. It has a melting point of 144-149 degrees Celsius .

Scientific Research Applications

Antitubercular Agents

  • Synthesis and Applications : (2-Methylquinolin-3-yl)methanol and its derivatives have been explored in the synthesis of new compounds with potential antitubercular properties. One such derivative, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol, was found effective against Mycobacterium tuberculosis H37Rv strain, suggesting its potential as a lead molecule for antitubercular drugs (Thomas et al., 2011).

Chemical Synthesis and Catalysis

  • Electrocatalytic Synthesis : An electrocatalytic protocol has been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-one using this compound. This method provides a way to incorporate deuterated methylene motifs into N-heterocycles, indicating its importance in chemical synthesis (Liu, Xu, & Wei, 2021).

Antimicrobial Applications

  • Antimicrobial Activities : Derivatives of this compound have shown promising antimicrobial activities. One study identified potent activities against five foodborne bacteria, highlighting its potential in developing natural preservatives and pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).

Material Science and Engineering

  • Catalysis in Synthesis : this compound has been used in alumina-catalyzed reactions and selective synthesis over zeolites, indicating its utility in material science and chemical engineering for synthesizing various quinoline derivatives (Klemm & Hurtling, 1977); (Reddy, Rao, & Subrahmanyam, 1998).

Biological and Environmental Studies

  • Impact on Lipid Dynamics : Studies have shown that methanol, including derivatives like this compound, can significantly impact lipid dynamics in biological systems, influencing the structure-function relationship in biomembranes (Nguyen et al., 2019).

Photophysical and Electrochemical Properties

  • Analysis of Properties : Chloroquinoline based chalcones containing 1,2,3-triazole moiety, synthesized from this compound, have been analyzed for their absorbance, fluorescencespectra, and quantum yield in methanol. This research provides insights into the photophysical properties of such compounds, which can be valuable for various applications in chemistry and materials science (Singh, Sindhu, & Khurana, 2015).

Energy Transfer and Luminescence

  • Polymer Ligand with Quinolinone Fluorophore : A polymer ligand containing a quinolinone fluorophore and carboxyl binding sites was synthesized using this compound. The study of this compound's energy transfer and luminescence properties in the presence of terbium ions highlights its potential in developing new materials for optical applications (Výprachtický, Cimrová, Kukla, & Pavlačková, 2006).

Methanol Utilization in Microbial Processes

  • Study of Methanol Dehydrogenases : The role of this compound and its derivatives in the context of methanol utilization by bacteria has been explored. These studies provide insights into the enzymatic processes and metabolic pathways involved in methanol conversion, crucial for understanding microbial ecology and industrial bioprocesses (Keltjens, Pol, Reimann, & Camp, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

Properties

IUPAC Name

(2-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKQDADEISXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304503
Record name (2-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53936-95-1
Record name NSC165994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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